molecular formula C12H8ClIN4 B3242281 7-Benzyl-2-chloro-6-iodo-7H-purine CAS No. 150721-89-4

7-Benzyl-2-chloro-6-iodo-7H-purine

Cat. No.: B3242281
CAS No.: 150721-89-4
M. Wt: 370.57 g/mol
InChI Key: ZYAOBNVKFYNQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2-chloro-6-iodo-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This particular compound is characterized by the presence of benzyl, chloro, and iodo substituents on the purine ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine typically involves multiple steps, starting from commercially available purine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-chloro-6-iodo-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Benzyl-2-chloro-6-iodo-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-2-chloro-6-iodo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzyl, chloro, and iodo groups can enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,6-dichloro-7H-purine
  • 7-Benzyl-2-chloro-6-bromo-7H-purine
  • 7-Benzyl-2-chloro-6-fluoro-7H-purine

Uniqueness

7-Benzyl-2-chloro-6-iodo-7H-purine is unique due to the presence of the iodo substituent, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .

Properties

IUPAC Name

7-benzyl-2-chloro-6-iodopurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN4/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAOBNVKFYNQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 3
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 4
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 5
Reactant of Route 5
7-Benzyl-2-chloro-6-iodo-7H-purine
Reactant of Route 6
7-Benzyl-2-chloro-6-iodo-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.